1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide
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Overview
Description
1,2,2-Tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide is a complex organic compound with the molecular formula C14H10N6O This compound is characterized by its unique cyclopropane ring structure, which is substituted with cyano groups and a hydrazinylidene(phenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors followed by the introduction of cyano groups and the hydrazinylidene(phenyl)methyl moiety. One common method involves the reaction of a cyclopropane derivative with a nitrile compound under basic conditions to introduce the cyano groups. The hydrazinylidene(phenyl)methyl group can be introduced through a condensation reaction with a hydrazine derivative and an aromatic aldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,2,2-Tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyano groups and the hydrazinylidene moiety play a crucial role in its binding affinity and reactivity. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tricyano-1,3,5-triazine: Another tricyano compound with different structural features and applications.
1,1,2,2-Tetracyanoethane: Known for its use in organic synthesis and materials science.
Uniqueness
1,2,2-Tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide is unique due to its cyclopropane ring structure and the presence of both cyano and hydrazinylidene groups
Properties
Molecular Formula |
C14H10N6O |
---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
1,2,2-tricyano-3-[(Z)-C-phenylcarbonohydrazonoyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H10N6O/c15-6-13(7-16)11(14(13,8-17)12(18)21)10(20-19)9-4-2-1-3-5-9/h1-5,11H,19H2,(H2,18,21)/b20-10+ |
InChI Key |
BNMVSJGYPAHCMK-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2C(C2(C#N)C(=O)N)(C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2C(C2(C#N)C(=O)N)(C#N)C#N |
Origin of Product |
United States |
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